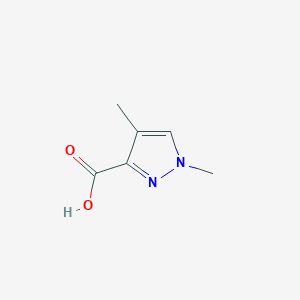

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCQFCGAORZRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416035 | |

| Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89202-89-1 | |

| Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Dimethyl-pyrazole-carboxylic Acid Isomers in Synthetic Chemistry

Introduction: Navigating Isomeric Specificity

In the field of medicinal chemistry and synthetic research, isomeric purity is paramount. A frequent point of ambiguity arises with substituted heterocyclic scaffolds like dimethyl-pyrazole-carboxylic acid. While the query for "1,4-Dimethyl-1H-pyrazole-3-carboxylic acid" is specific, a thorough review of chemical literature and commercial availability reveals that the overwhelmingly prevalent and well-documented isomer is 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) .[1][2] Information regarding the 1,4-dimethyl isomer is sparse, suggesting it is either significantly less common or less synthetically accessible.

Therefore, to provide a guide that is both technically robust and practically useful for researchers, this document will focus on the scientifically established and commercially available 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid . We will explore its chemical properties, synthesis, applications, and safety protocols, providing the authoritative grounding necessary for its use in a research and development setting.

Part 1: Core Chemical Identity & Physicochemical Properties

The unambiguous identification of a chemical entity begins with its CAS (Chemical Abstracts Service) Registry Number, which serves as a unique fingerprint.

The structural arrangement of the methyl groups on the pyrazole ring dictates the molecule's reactivity and its interactions in biological systems. The structure for the 1,5-isomer is presented below.

Caption: Chemical structure of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

This compound is a solid at room temperature, with key properties summarized for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Melting Point | 170-176 °C | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically >97% | [4] |

| SMILES String | Cc1cc(nn1C)C(O)=O | [5] |

| InChI Key | PXRXGHUTKHXUGF-UHFFFAOYSA-N | [5] |

Part 2: Synthesis and Derivatization Pathways

Core Synthesis Strategy

Pyrazole carboxylic acids are versatile precursors for a wide range of more complex molecules.[6] While specific, high-yield synthetic routes for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid are proprietary to manufacturers, a general and robust method involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine. This foundational reaction allows for regioselective control of the substituent placement. A generalized workflow for this class of compounds is outlined below.

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.

Protocol for Derivatization: Amide Formation

The carboxylic acid moiety provides a convenient handle for further modification. A common derivatization is the formation of an amide, which is a key linkage in many biologically active molecules. The following protocol describes the conversion of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid to its corresponding carboxamide.[7]

Objective: To convert the carboxylic acid to a primary amide via an acid chloride intermediate.

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)

-

Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)

-

Ammonia solution (NH₃·H₂O) (200 mL)

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Stir plate and stir bar

-

Vacuum filtration apparatus

Step-by-Step Methodology:

-

Acid Chloride Formation: Combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g) and thionyl chloride (25.5 g) in a round-bottom flask equipped with a reflux condenser.[7]

-

Causality Insight: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a more reactive acid chloride intermediate, facilitating nucleophilic attack. The excess thionyl chloride ensures the reaction goes to completion and can be easily removed under vacuum.

-

-

Reaction: Heat the mixture to reflux and maintain for 2 hours.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and concentrate it under vacuum to remove unreacted thionyl chloride.

-

Amidation: Place the flask containing the crude acid chloride residue in an ice bath to manage the exothermic reaction. Slowly add 200 mL of ammonia solution dropwise while stirring vigorously.[7]

-

Trustworthiness Principle: The slow, dropwise addition at 0 °C is critical for controlling the reaction temperature. This prevents potential side reactions and ensures the selective formation of the desired amide.

-

-

Product Isolation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the product to obtain 1,5-dimethyl-1H-pyrazole-3-carboxamide. The reported yield for this procedure is approximately 81%.[7]

Part 3: Applications in Research & Drug Discovery

The pyrazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. It is found in numerous approved drugs.[8] Pyrazole carboxylic acids, such as the 1,5-dimethyl isomer, serve as crucial building blocks for synthesizing more complex molecules with therapeutic potential.[6]

-

Scaffold for Biologically Active Molecules: The pyrazole core is associated with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10] The carboxylic acid group allows for its incorporation into larger structures via amide or ester linkages.

-

Carbonic Anhydrase Inhibitors: Research has shown that heteroaryl-pyrazole carboxylic acids can be developed as inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA XII, which are implicated in hypoxic tumors.[11] The carboxylic moiety is often a key feature for interacting with the enzyme's active site.[11]

-

Synthetic Intermediates: The compound is a versatile intermediate for creating substituted analogues. The acid can be converted to an acid chloride, ester, or amide, opening pathways to a diverse library of compounds for screening in drug discovery programs.[6][12]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity. The following information is synthesized from publicly available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous. The GHS hazard statements are summarized below.

| GHS Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] |

| H335 | May cause respiratory irritation. | [3] |

Recommended Precautions & PPE

Adherence to the following precautionary statements is mandatory for safe handling.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14][15] Eyewash stations and safety showers should be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13] Wash hands thoroughly after handling.[14]

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[13]

-

-

First Aid Measures:

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

-

Recommended storage temperature is between 2-8°C for long-term stability.

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its stable, solid form and reactive carboxylic acid handle make it an ideal starting point for creating diverse libraries of novel compounds. Understanding its specific physicochemical properties, handling requirements, and synthetic potential is crucial for any researcher aiming to leverage this potent scaffold in their work. Adherence to the safety protocols outlined in this guide is non-negotiable for ensuring a safe and effective research environment.

References

- AK Scientific, Inc. Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFUkqPVgT5tdzsie4XA8bVFx7UPV7BrVI-XM9zfinFB4YYDxC1D5ma2FC4W1DK4M7_1jJUaUdySkI_q5bkGe2nZiD1RJnSyfifUwQ_HBDIOwbcGTOa8qn0u1orTKrDxg==]

- Fisher Scientific. SAFETY DATA SHEET: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo8hChPTPCPHfbwA2SRm5RaXMEeruokNuHEzf3FaCOVRxcEYBpcmEt6Vw6WZG50oAP2_PSI3Ve7rOlBRtXT7tshdIdMJRKKTz8iUtdZluzaByFuF0eNs3EFbw9PURh120OvKJ_36M7QKzvUm6XfB8kmYac_Tqlg37xt3_eaWDxpC5skSSlaYMFHZZ_cKT1mkNuNjJ8np6f8uFrGbkrLdhTIXZClA2uDMnUj1_KgLe81wdb_SdjNnCxm3iNZHOc]

- Sigma-Aldrich. SAFETY DATA SHEET: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.

- Sigma-Aldrich. SAFETY DATA SHEET: 3-methyl-1-phenyl-5-pyrazolone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETXD_OVBjrJf8iNUeit8YAt_8GhQ1nnwHc4B5KASn3v84sbT9soYOlcE0G7C1u3GGP4PrWrcnFrdCXr2XaJ5b2SbRyQOdl4RxL__m1ZSck-bN81c-AismEI9Iu7KQWrpeCf7ewdDxVlD2w]

- CymitQuimica. Safety Data Sheet: n,1-Dimethyl-1h-pyrazol-4-amine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPfODOU6I0F2Hxs8KME3ksSOozJNzIq7ZvJZtMiH2apv5jwwMuaBch9VeDh9tM1q0L7o12OePsQzW_XzvTOUC85vKsFqhm7K2lc73csc0o04bgOwxahhto5STNMH3tGCexYnQcNaUj2CHs36NIhfqPEz_piyneBG_Unw==]

- Penghui Marine Tech. The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKC2AUKFJ5re3Z9705pZy_KTvljgW5b3YnTB0O_UUkHlycp13pZBsBQ2eNwJ_te2jASI9QVE85y686JvtjsugCcpk_wsE-sdVtmO3Ci-n9ZcWyqPtl4dFlDk0lW64IwfQbXR8ybNSPuEvbmpFU9s85cjag18ljE5abI2SPKKhcv-h6v8It55pCP82RgrGJjGmSJz-wFhqfRtNfKKP51AEpf0wCu4jPmgyTkYA_byNwg_VbZge62jj7]

- Sigma-Aldrich. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqbAb3ZBQH35FIwU-Od-kwd6BlpmiG4pXaqh5HUJUGGUM2OUlONYKP8OspYPyvIFbIZXBbfB-E8_9H-PZnPQYhxxwKOPeYui0FL6qo4XQetQCLkKAqpZnsyEdZTydGgWPL9SQ18d_oKNkWD1Urrbl1MGZQQ==]

- ChemicalBook. Synthesis of 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6lRrySrl6Un39xkRlG8Tq1dOD_dSYAq38dz9R0AVE8DwMIYd1yVx9yDG1EWpWSaJqd0k6-MD8ZEy58cLLpLWzwHxe8V92cwGkO-2-ed2D8ens0HwvsfqOxJyJcKTAEWrE_OJK7iQb4j-05GKOy0YGjX6qdOIUkzg66Oafd96Jc5TRZc5qrospl3SMEIQL4gw=]

- USBio. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid CAS: 5744-59-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuwY-x3E7x0lHySgtzK7R2OfrMXwACyDRbZEGN-Je8ZGy2T6vB4IvydpxidsfMMjcSWf6JdJzqyE3PcNk5kJx24aQHYss2UKz09nW6YmuY_XDwGMcS_mLV2QKJOcfWz7m0VGOhGa66XrOep1-hIESoTvD2uLvRyMAj-AS5LQB1DTWwHSbLAV8]

- Santa Cruz Biotechnology. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3g9ueYd4PryhgCCGQ7cGh07EpKMTH16Asm1L7ilA_vWX__j8iS-n4kD5k24865bWzfaQv62ue-g21SSDratrLvJd8eph0yN05LIeJpc2_MplGIpZbeMci5Aek4DF98-tiUq-69gZIA6dIZ7X3cf-S4RKn6rMkXGd95mfgXyB1nY_s1Wv63Q==]

- Alfa Chemistry. Product Page: CAS 5744-59-2 1,5-Dimethylpyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp0suKhI5isxWRy1RLtowoqHdVmz292tETt96_j4EIUQuHcy1ZaJtQH5cSYJxcoWxgAQ9OaCdoeLji9i-n_lTz-inWALmqyqIUxvtBDD6UzjMnOcd-qacQ5_pyUax3wERThfuh8LKDK-FGiw==]

- Asma, et al. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuL4VSDPmLru-XmTpmObnGvavzN6VUYSypc7acmk9868CNf9CoDyojbFuh6eAxGVjP9c5jUPPaq0yE2mTIeos_wyor2-uZYijYSOmcEFWUdpZmM455i9nGsQwa61FY9BXwLPr9ms2_av5Hqu4=]

- TCI Chemicals. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZs0LmeX-M67_96SHM99LA6dzZ-HFLbqtEQaiGH6JT-xo5aRYizsdMG2aZ32eb2PnyI2rMG5vWPW0_VbrOXI_5dD9N93xTOuOyThYqz3Rs2JIY_WClT9wgRWFEevMKdBjli7pqFQ==]

- Angeli, A., et al. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. (2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa4JQ83KfyCT66z7s6NlRf88H6oSE-WVAsGABcH-Lq10bMFqzIhIvKrxi9bfhdaL99Fl6-cmCFYOZTqEQYeKxyILfmUhZpGDDi3BpU6-kxDN6S27yOcUIXfLcXYGM4rmixAxl63MumOT9lAwSbhfu2STEtSSq6y-vDv1aUkBhZI0lPtuXwUZtBxQ9jD0oJW9G0LBp1fguks0jPiOBP9aqkYvGuCMSTAM5E]

- Request PDF. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZKoRtze60mmA64KOkVs7rT4Hplw3bEn_S5MEvLd_NqF70ZElSIIe0-bdcUoWXUr_qsWBeE6M8hBjlM94azDvXi4rRCT4nZGE-_QBO4Dl7oXWVBgJxFrOw1tv7qpJOJK9lulB8KOUSpMotGnWIb6i5zvsX3wi-wmQLViKhE3ebxXGzSET23zdAMNU0bviGFJ4EUmrMzbCp4pCabHxvAnvGHwCU6DzXhiDz6SuaXAqdBA==]

- NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELm8Y1aaVmMz3Pr41X47wy9esZwANaNLov8QDgaZmIAndANJHWjpY9PhCujT817M9I5Pv1_dvI-EVV47UxA3sDEFOStyEZs5NUi1QxhbWZYe9aMldallIoCz_dP3PYtKcg3pZEwvUF0eZXJAYd6ZwwpccmA==]

- Request PDF. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgt7khghWqNglSGx8XaqK6g771QYh4k9ObGkKDnj7l6-W0EPD1gsP7oBnWvfu3s2X_SF7XxJgzc8p8XwprY7F2JxBJhHh0NGTPnvQjbpE-38xMIrOvwzG8DNPk3X5ZuK80WO_CJGrdm9_Vu2sNkElphMMzA0_o1f1QJxbTxurdj5233X8Dj8o5eF9qWRE2_hikwl4jZ4uKEDgRtbU9nQ4HAyAfJ2h1n1i-DYG4Mzi_903t-hTAOax214tZN2TQLj04HU2ON1tZFG2aW1608gdrxC5h5t3T0e0jF7r1Mdqr52SXz1TME71cJxhzhb56QzE=]

- Ghorab, M.M., et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. (2024). [URL: https://vertexaisearch.cloud.google.

- ILHAN, İ.Ö., & ÇADIR, M. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRm8ErGkb5vb8aANZOk6s9POKZYkPiKY2Z9ZWXtH4WQ5SSFfD7B-2_MGYrqzOAoyCYDFwJTW0pTVVaEFDfDtB3IVhFOyQa4i-4XBaJlvpodCnSBtuKxpIFAm-nhP0FF7QoL4GNEPS4t-gB6zvlm1pa-RqDQOufW5c=]

- Al-Suwaidan, I.A., et al. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESEG1Ql9YLL2x0HtgewXRUtJl_YHHM1WKU9cYoHIIVHZeVIrbC3DPdgN_L1o5WrBXVsLDzMd2RWJqK1v8pwN0_g3iQeYso9K3y7lH3AcrSJBDloM_3h0rcMBC3JSHhxdCnt-Y3ds9laP8Gz0toVWpa]

- Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOEG4JVb5ZHo15llbpg3bCQrbo4ZpzG4fwz9lE6Nfv459VhjOCBnVGseRNXRfds-f06UNu1fHt9EvYVk4k277jNxrEOBQtvWYHeUrWbhwnU1u1P0LpR4CnII9Yd2vUu2xngoNolKLTDqbY5Ck=]

- Apollo Scientific. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT-J4lZPz7oXknU_XHqnyRgJSVcWg-Itd-C0sQiuU_7DJtYqYqaygUsuicExWQqPOOW-rqoCESSnGhPcAjIS-4v2iYqz2gjZ4v7BGDlPO1zyhACOeAds3R3amsodr6qwV73BNdr6UWVb75iN9OHOX_eeI4ndvM1x28x1h1fwDrpwoi3s3-8M3B3nVs9UQs-_6G]

- Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_zcjGTCGKOoTl8GRg_fjdvEJzvuHqgBrEiPCPY9uzwVHqMXgfOnPlccLXpHYHPLoCf6fdVrIUw1W76ECe9STebYrSWT9CLM0mXTMAaoOFkzVcvND9dqwBwvQvpNddyjPWPwYDaMKinOrgo48=]

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unipr.it [air.unipr.it]

- 12. asianpubs.org [asianpubs.org]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl-Pyrazole-Carboxylic Acids for Drug Discovery Professionals

Executive Summary

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically successful therapeutic agents.[1][2] Its prevalence is due to a combination of favorable metabolic stability, versatile synthetic accessibility, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3] This guide provides an in-depth analysis of the core physicochemical properties of dimethyl-1H-pyrazole-3-carboxylic acid, a key building block for drug discovery programs. A critical point of clarification is the distinction between the 1,4-dimethyl and 1,5-dimethyl isomers. Due to a preponderance of available research, commercial sourcing, and validated data, this whitepaper will focus on the well-characterized 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) . Understanding the properties detailed herein—solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for researchers aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel drug candidates derived from this versatile scaffold.

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for various aryl systems, often enhancing a compound's solubility and lipophilicity.[3] Its integration into pharmaceuticals is extensive, with blockbuster drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil featuring this core.[1] The addition of a carboxylic acid functional group at the 3-position provides a critical synthetic handle, enabling amide bond formation, esterification, and other coupling reactions essential for library synthesis and structure-activity relationship (SAR) studies.[4]

A frequent point of ambiguity for researchers is the specific substitution pattern of the dimethyl-pyrazole core. While both 1,4- and 1,5-dimethyl isomers exist, the vast majority of published data and commercially available starting materials correspond to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid . This guide is therefore dedicated to this specific, well-documented isomer to ensure the practical applicability of the presented data for scientists in the field.

Core Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

A comprehensive understanding of a molecule's fundamental properties is the bedrock of rational drug design. The key physicochemical parameters for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5744-59-2 | [5][6] |

| Molecular Formula | C₆H₈N₂O₂ | [6][7] |

| Molecular Weight | 140.14 g/mol | [7] |

| Appearance | White to off-white solid/crystal | [8] |

| Melting Point | 170-179 °C | [7][8] |

| Boiling Point | 302.4 ± 22.0 °C (Predicted) | [7][8] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [7][8] |

| pKa | 4.12 ± 0.10 (Predicted) | [7][8] |

Chemical Structure:

Caption: Workflow for qualitative pH-dependent solubility testing.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa value is arguably the most critical physicochemical parameter. It dictates the charge state of a molecule at a given pH, which in turn governs its interaction with receptors, membrane permeability, and solubility. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in the deprotonated carboxylate form (A⁻) and 50% are in the protonated acid form (HA). Potentiometric titration is the most direct and reliable method for its determination. [9]The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) simplifies to pH = pKa at the half-equivalence point, where [A⁻] = [HA]. [9] Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh approximately 20-30 mg of the compound and dissolve it in ~50 mL of deionized water. Gentle warming may be required, but the solution must be cooled to room temperature before proceeding.

-

Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0). Place the dissolved sample on a magnetic stir plate with a stir bar and immerse the pH electrode in the solution.

-

Titration: Fill a burette with a standardized solution of 0.1 M NaOH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration well past the steepest point of the pH curve.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve.

-

Calculate the volume at the half-equivalence point (V_eq / 2).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid. [9]

-

Caption: Conceptual titration curve for pKa determination.

Lipophilicity Assessment (LogP)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. [10]LogP is the base-10 logarithm of this value. The shake-flask method is the traditional "gold standard" for experimental LogP determination due to its direct measurement principle. [11]For ionizable compounds, the measurement is performed at a pH where the molecule is predominantly in its neutral form, or the distribution coefficient (LogD) is measured at a specific pH (e.g., physiological pH 7.4). [12] Experimental Protocol: Shake-Flask Method for LogP

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). [12]3. Equilibration: Cap the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. [12]4. Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol (top) and aqueous (bottom) layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]). [10]

Caption: Workflow for the shake-flask LogP determination method.

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a valuable building block in pharmaceutical research, but its effective use hinges on a thorough understanding of its physicochemical properties. Its character as a solid with moderate melting point, coupled with its acidic nature (predicted pKa ~4.12), defines its behavior in both synthetic and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties and to characterize novel analogues. By applying these principles of solubility, pKa, and lipophilicity analysis, drug development professionals can make more informed decisions, accelerating the journey from initial hit to viable clinical candidate.

References

-

University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

Blaze Chemicals. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6698. Retrieved from [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

-

Popa, D. C., & Bîrsa, M. L. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1461-1476. Retrieved from [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

Ahsan, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15689–15696. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Ahsan, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. University of East Anglia. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Olsen, R. K. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

-

Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58945. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Bhatt, N. B., & Trivedi, R. (2017). Determination of partition coefficients (log P). Bio-protocol, 7(12), e2347. Retrieved from [Link]

-

Giraud, N., et al. (2011). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 3(9), 2055-2060. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 25-45. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5744-59-2, 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Low, J. N., et al. (2013). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1184–1190. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

El-Shehry, M. F., et al. (2010). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 15(3), 1434–1441. Retrieved from [Link]

-

Al-Issa, S. A. (2014). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Journal of Chemistry, 2014, 856016. Retrieved from [Link]

-

Molbase. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 5744-59-2 [m.chemicalbook.com]

- 9. web.williams.edu [web.williams.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. enamine.net [enamine.net]

A Technical Guide to the Structural Elucidation of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2), a key heterocyclic building block in modern drug discovery and materials science. This document moves beyond a simple recitation of data, focusing instead on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. We detail not only the expected analytical signatures but also the underlying chemical principles that govern them. The protocols and workflows described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, chemists, and quality control professionals.

Introduction: The Imperative for Unambiguous Characterization

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse biological activities. The precise arrangement of its substituents—two methyl groups and a carboxylic acid on the pyrazole core—is critical to its function and reactivity in subsequent synthetic steps. Ambiguity in the isomeric form can lead to the generation of inactive or even toxic derivatives, making rigorous structural confirmation an indispensable step in the research and development pipeline.

This guide presents an integrated analytical workflow, demonstrating how complementary data from orthogonal techniques converge to provide an irrefutable structural assignment. We will explore the causality behind the experimental choices and the interpretation of the resulting data, providing a robust framework for analysis.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties.

| Property | Value | Source |

| CAS Number | 5744-59-2 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂ | [3][4] |

| Molecular Weight | 140.14 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 170-176 °C | [4] |

| pKa (Predicted) | 4.12 ± 0.10 | [4] |

The Analytical Workflow: A Synergistic Approach

Figure 1: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

High-Resolution Mass Spectrometry (HRMS) serves as the initial and most crucial checkpoint. Its primary function is to provide the exact mass of the molecule, which in turn confirms the molecular formula.

For C₆H₈N₂O₂, the expected monoisotopic mass is 140.0586 Da. An experimentally determined mass within a tight tolerance (e.g., ± 5 ppm) of this value provides high confidence in the elemental composition.

Expected Fragmentation Pattern: Electron Ionization (EI) mass spectrometry can also offer structural clues through fragmentation. While complex, pyrazole fragmentation often involves the loss of HCN or N₂ and cleavage of substituents.[5] For this molecule, key fragments might include:

-

[M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid.

-

[M - COOH]⁺: Loss of the entire carboxyl group.

-

[M - CH₃]⁺: Loss of a methyl group.

The relative stability of the pyrazole ring often results in a prominent molecular ion peak.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

-

Acquisition (Positive Ion Mode): Infuse the sample at a low flow rate (5-10 µL/min). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 141.0664.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, confirming it as C₆H₉N₂O₂⁺.

Infrared Spectroscopy: Identifying the Key Players

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 1,4-dimethyl-1H-pyrazole-3-carboxylic acid, the spectrum is dominated by the signatures of the carboxylic acid and the aromatic pyrazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance & Rationale |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ | Very broad and strong due to intermolecular hydrogen bonding between acid dimers.[6] |

| C-H Stretch (sp³ Methyl) | 3000 - 2850 cm⁻¹ | Sharp, medium intensity peaks. |

| C-H Stretch (sp² Pyrazole) | ~3100 cm⁻¹ | Weaker, sharp peak. |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 cm⁻¹ | Very strong and sharp. Its position confirms the presence of a conjugated carboxylic acid.[6] |

| C=N, C=C Stretch (Pyrazole Ring) | 1600 - 1450 cm⁻¹ | Multiple bands of variable intensity, characteristic of the aromatic ring system.[7] |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 cm⁻¹ | Strong intensity band.[6] |

| O-H Bend (Out-of-Plane) | ~920 cm⁻¹ | Broad peak, characteristic of hydrogen-bonded carboxylic acids.[6] |

The simultaneous presence of the extremely broad O-H stretch and the strong C=O stretch is a definitive indicator of a carboxylic acid functional group.[6]

Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure in solution, establishing the precise connectivity of atoms through the chemical environment and coupling of nuclear spins.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show four distinct signals, each corresponding to a unique proton environment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | > 10 (often 12-13) | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and undergoes rapid chemical exchange, leading to a broad signal. |

| H-5 (Pyrazole) | ~6.5 - 7.5 | Singlet (s) | 1H | Aromatic proton on the electron-rich pyrazole ring. The exact shift is influenced by the adjacent substituents. |

| N-CH₃ | ~3.8 - 4.2 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom within the aromatic ring. Deshielded compared to a C-CH₃ group. |

| C-CH₃ | ~2.3 - 2.7 | Singlet (s) | 3H | Methyl group attached to a carbon atom of the pyrazole ring. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six unique carbon signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 160 - 170 | The carbonyl carbon is the most deshielded due to the electronegativity of the attached oxygen atoms.[8] |

| C-3 (Pyrazole) | ~140 - 150 | Carbon bearing the carboxylic acid group. |

| C-5 (Pyrazole) | ~135 - 145 | Carbon bearing the methyl group. |

| C-4 (Pyrazole) | ~110 - 120 | The only carbon on the ring attached to a hydrogen. |

| N-CH₃ | ~35 - 40 | Methyl carbon attached to nitrogen. |

| C-CH₃ | ~10 - 15 | Methyl carbon attached to a ring carbon. |

2D NMR: Confirming the Connections

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide irrefutable proof of connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the pyrazole H-5 proton signal and the C-4 carbon signal, and correlate the methyl proton signals to their respective methyl carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

Figure 2: Key HMBC correlations for structural assignment.

-

¹H(N-CH₃) → C5 and C3: The protons of the N-methyl group will show a correlation to both adjacent ring carbons, C5 and C3.

-

¹H(C-CH₃) → C4 and C5: The protons of the C-methyl group will correlate to the carbon it's attached to (C5) and the adjacent C4.

-

¹H(H-5) → C3, C5, and C=O: The lone ring proton will show correlations to its neighboring carbons (C3 and C5) and, crucially, to the carbonyl carbon of the carboxylic acid group, confirming its position at C3.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for observation of the acidic proton.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Ensure proper shimming for high resolution.

-

2D Spectra Acquisition: Using the same sample, acquire standard gHSQC and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, and analyze 2D cross-peaks to build the connectivity map.

Single-Crystal X-ray Diffraction: The Gold Standard

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of every atom in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions like the hydrogen-bonding network of the carboxylic acid dimers.[9]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate lighter atoms (like hydrogen) and optimize atomic positions and thermal parameters until the model converges.

-

Analysis: Analyze the final structure to confirm the atomic connectivity, measure bond lengths and angles, and visualize the 3D structure and crystal packing.

Conclusion: A Self-Validating System

The structural elucidation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a prime example of a self-validating analytical workflow. HRMS confirms the elemental formula C₆H₈N₂O₂. FTIR validates the presence of the critical carboxylic acid and pyrazole functional groups. A full suite of 1D and 2D NMR experiments then meticulously pieces together the atomic skeleton, assigning each substituent to its correct position. Finally, X-ray crystallography can provide an absolute, high-resolution 3D snapshot of the molecule, leaving no room for doubt. By following this rigorous, multi-faceted approach, researchers can proceed with complete confidence in the identity and integrity of their material.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.

-

Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(2), 97-106. Retrieved from [Link]

-

LookChem. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Luque, F. J., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. International Journal of Mass Spectrometry, 390, 86-96. Retrieved from [Link]

-

Ferguson, G., et al. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1591-1601. Retrieved from [Link]

-

Yüksek, H., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1157, 497-507. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. sciencei.lookchem.com [sciencei.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

Abstract: This technical guide provides an in-depth analysis of the spectral data for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectroscopic signatures obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond data presentation, this guide delves into the underlying principles of spectral interpretation, providing field-proven insights into experimental design and data validation. Each section includes detailed, step-by-step protocols for data acquisition, ensuring that the described methods are reproducible and trustworthy. To facilitate a deeper understanding of the molecular structure and its spectroscopic correlations, this guide incorporates visual diagrams generated using Graphviz. All technical claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further exploration.

A Note on the Analyte: Initial searches for "1,4-Dimethyl-1H-pyrazole-3-carboxylic acid" did not yield specific spectral data. However, the structurally similar and commercially available isomer, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) , is well-documented.[3][4][5] This guide will, therefore, focus on the comprehensive analysis of this latter compound, providing a robust framework for the spectroscopic characterization of related pyrazole derivatives.

Molecular Structure and Overview

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.[3][4][6] The strategic placement of these functional groups dictates the molecule's chemical reactivity and its interactions in biological systems, making a thorough structural and electronic characterization paramount.[2][7] Spectroscopic analysis is the cornerstone of this characterization, providing definitive evidence of the compound's identity, purity, and molecular framework.[1][7][8][9]

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Molecular Ion Peak: For 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (C₆H₈N₂O₂), the expected exact mass is 140.0586 g/mol . [3][4]In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 141.0664.

Fragmentation Pattern: Common fragmentation pathways in electron ionization (EI) would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the methyl groups (-CH₃, 15 Da).

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for detecting the molecular ion or Electron Ionization (EI) for observing fragmentation patterns.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. [10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1560-1460 | Ring stretching | Pyrazole Ring |

| ~1440-1395 | O-H bend | Carboxylic Acid |

| ~1320-1210 | C-O stretch | Carboxylic Acid |

Note: Wavenumbers are approximate.

Interpretation:

-

A very broad absorption band in the 3100-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. [11][12]* The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. [13]* Absorptions in the 1560-1460 cm⁻¹ range are typical for the stretching vibrations of the pyrazole ring. [11][13]* The O-H bending and C-O stretching vibrations of the carboxylic acid group also give rise to characteristic bands in the fingerprint region. [10]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating characterization of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The data presented in this guide are consistent with the known structure of the molecule and serve as a reliable reference for researchers working with this compound and its derivatives. The detailed protocols provided herein ensure that high-quality, reproducible data can be obtained for the accurate identification and structural elucidation of pyrazole-based compounds, which are of significant interest in various fields of chemical and pharmaceutical research. [2]

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. (URL: )

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (URL: )

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchG

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 1H–pyrazole–3–carboxylic acid: Experimental and comput

- Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles - Prof. Dr. H.-H. Limbach. (URL: )

- Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC - PubMed Central - NIH. (URL: )

- Infrared (IR) Spectroscopy. (URL: )

- 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook. (URL: )

- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere)

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | CAS 5744-59-2 | SCBT. (URL: )

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 - Sigma-Aldrich. (URL: )

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid - Apollo Scientific. (URL: _)

- 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID PDF - M

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]

- 5. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science.[1][2][3] As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount for its effective utilization. Among these properties, solubility is a critical determinant of a compound's behavior in various environments, influencing everything from its reaction kinetics in different solvents to its bioavailability in physiological systems.

This technical guide provides a comprehensive overview of the solubility profile of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. It is designed to be a practical resource for researchers, offering both theoretical insights and detailed experimental protocols to enable a thorough investigation of this compound's solubility characteristics. While direct solubility data for this specific molecule is not extensively published, this guide will leverage established principles of physical chemistry and standard industry practices to outline a robust strategy for its complete solubility characterization.

Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

A foundational understanding of the known physicochemical properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid provides a starting point for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 140.14 g/mol | [1][2][3] |

| Melting Point | 170-176 °C | [2][4] |

| Predicted pKa | 4.12 ± 0.10 | [1][5] |

| Appearance | White to almost white solid/powder | [1][2] |

The predicted pKa of 4.12 suggests that 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a weak acid.[1][5] This is a crucial piece of information, as it indicates that its aqueous solubility will be highly dependent on the pH of the solution.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The structure of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, containing both a polar carboxylic acid group and a less polar dimethylpyrazole ring, suggests it will have a nuanced solubility profile.

Impact of pH on Aqueous Solubility

For an ionizable compound like a carboxylic acid, the Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. The ionized form is generally more water-soluble than the un-ionized form.

The overall aqueous solubility (S) at a given pH can be described by the following equation:

S = S₀ (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the un-ionized form. This relationship underscores the expectation of significantly increased aqueous solubility at pH values above the pKa.

Solvent Polarity and Solubility

The solubility in organic solvents will be dictated by the interplay of hydrogen bonding capabilities and the overall polarity of the solvent. Solvents capable of acting as hydrogen bond donors or acceptors are more likely to effectively solvate the carboxylic acid group.

Experimental Determination of Solubility Profile

A comprehensive solubility assessment involves determining the solubility in a range of relevant aqueous and organic solvents, and investigating the influence of temperature.

Aqueous Solubility as a Function of pH

A robust method for determining the pH-solubility profile is essential. The shake-flask method, coupled with a reliable analytical technique, is a widely accepted approach.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid to vials containing each buffer solution. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Dilute the filtered sample with an appropriate solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

Workflow for pH-Dependent Solubility Determination

Caption: Workflow for determining pH-dependent aqueous solubility.

Solubility in Organic Solvents

Understanding the solubility in a range of organic solvents is critical for applications in synthesis, purification, and formulation.

Experimental Protocol: Organic Solvent Solubility

The shake-flask method described above can be adapted for organic solvents.

-

Solvent Selection: Choose a diverse set of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

-

Equilibration: Follow the same procedure of adding excess solid to the solvent and agitating to reach equilibrium. Note that equilibration times may vary between solvents.

-

Quantification: Utilize an appropriate analytical method. HPLC is often suitable, but care must be taken to ensure the compound is soluble in the mobile phase and that the solvent does not interfere with the analysis.

Expected Solubility Profile in Organic Solvents (Hypothetical Data)

| Solvent | Polarity Index | Expected Solubility Category | Rationale |

| Methanol | 6.6 | High | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid. |

| Ethanol | 5.2 | High | Similar to methanol, a polar protic solvent. |

| Acetone | 5.1 | Moderate | Polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Ethyl Acetate | 4.4 | Moderate | Moderately polar, with some hydrogen bonding capability. |

| Dichloromethane | 3.4 | Low to Moderate | Lower polarity, less effective at solvating the polar functional groups. |

| Toluene | 2.4 | Low | Non-polar aromatic solvent, unlikely to effectively solvate the compound. |

| Heptane | 0.0 | Very Low | Non-polar aliphatic solvent, poor solvent for a polar compound. |

Impact of Temperature on Solubility

The solubility of most solid compounds increases with temperature. Quantifying this effect is important for processes like crystallization.

Experimental Protocol: Temperature-Dependent Solubility

-

Temperature Selection: Choose a range of relevant temperatures (e.g., 5 °C, 25 °C, 37 °C, 50 °C).

-

Equilibration: Perform the shake-flask experiment at each selected temperature using a temperature-controlled shaker.

-

Data Analysis: Plot the solubility as a function of temperature.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of factors governing the solubility of the target compound.

Analytical Method Considerations

A reliable and validated analytical method is the cornerstone of accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and robust method for quantifying pyrazole derivatives.

Typical HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form for consistent retention.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method validation should be performed to ensure linearity, accuracy, and precision.

Interpretation and Application of Solubility Data

The data generated from these studies will provide a comprehensive solubility profile that can be used to:

-

Guide Formulation Development: The pH-solubility profile is critical for developing oral and parenteral formulations.

-

Inform Synthetic Chemistry: Knowledge of solubility in organic solvents aids in the selection of appropriate reaction and purification solvents.

-

Predict In Vivo Behavior: Aqueous solubility is a key factor influencing the absorption and bioavailability of a drug candidate.

-

Establish Quality Control Specifications: Solubility can be used as a parameter for material characterization and quality control.

Conclusion

References

-

LookChem. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID(5744-59-2). [Link]

-

SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

-

Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

-

Theorell, H., & McKinley-McKee, J. S. (1981). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. European Journal of Biochemistry, 114(3), 549-554. [Link]

-

Doran, G. S., Condon, J. R., & Kaveney, B. F. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 316-319. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Pyrazoles database. Synthesis and properties of Pyrazoles. [Link]

-

Doran, G. S., Condon, J. R., & Kaveney, B. F. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 316-319. [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

ResearchGate. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

-

ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 5. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 5744-59-2 [m.chemicalbook.com]

- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Genesis of a Heterocycle: A Technical History of Pyrazole Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of a Chemical Revolution

In the vast lexicon of organic chemistry, few molecular scaffolds have demonstrated the profound versatility and enduring impact of the pyrazole ring. This five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, a vital component in agrochemicals, and a versatile ligand in materials science.[1][2] Its derivatives are found in blockbuster drugs treating inflammation, cancer, and erectile dysfunction, as well as in potent herbicides that help secure the global food supply.[3][4][5] This guide delves into the rich history of pyrazole, tracing its journey from a serendipitous 19th-century discovery to its current status as a "privileged scaffold" in chemical innovation. We will explore the foundational synthetic methodologies, chronicle the key milestones in its application, and provide detailed protocols that underscore the scientific integrity of its chemistry.

Part 1: A Fortunate Condensation: The Discovery of Pyrazole

The narrative of pyrazole begins in 1883 in the laboratory of German chemist Ludwig Knorr.[1][6] While investigating the reaction between ethyl acetoacetate and phenylhydrazine with the aim of synthesizing quinoline derivatives, Knorr unexpectedly produced a novel compound.[6][7] This reaction, a condensation followed by cyclization, did not yield the expected six-membered ring but instead formed a five-membered heterocycle: 1-phenyl-3-methyl-5-pyrazolone.[6][8] This seminal event, now universally known as the Knorr Pyrazole Synthesis , marked the birth of pyrazole chemistry.[9][10]

The initial publication in Berichte der deutschen chemischen Gesellschaft laid the groundwork for a new field of heterocyclic chemistry.[6][7] The discovery was not merely the creation of a new molecule but the unveiling of a stable, aromatic system with a unique arrangement of nitrogen atoms, ripe for chemical exploration and functionalization.

Foundational Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr, which describes the first synthesis of a pyrazole derivative.[6]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation reaction of phenylhydrazine and ethyl acetoacetate.

Materials & Reagents:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating (e.g., a flask)

-

Water bath

-

Apparatus for liquid-liquid separation (e.g., separating funnel)

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial, exothermic condensation reaction occurs, resulting in the formation of an oily product layer and an aqueous layer (water).

-

Separation: Separate the water formed during the condensation from the oily product.

-

Cyclization: Heat the isolated oily condensation product on a water bath for an extended period. This promotes the intramolecular cyclization and dehydration to form the pyrazolone ring.

-

Isolation and Purification: Upon cooling, the reaction product solidifies. Collect the solid crude product. While Knorr's original paper did not detail a recrystallization step, modern procedures would involve recrystallizing the solid from a suitable solvent, such as ethanol, to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[6]

Quantitative Data: While the yield was not explicitly reported in the 1883 publication, subsequent optimizations and modern adaptations of this reaction consistently achieve high yields.[6][11]

| Parameter | Value | Reference |

| Product | 1-Phenyl-3-methyl-5-pyrazolone | [6] |

| Melting Point | 127-127.6 °C | [11] |

| Purity (Modern Methods) | >99% | [11] |

| Typical Yield (Modern Methods) | ~95-97% | [11] |

Part 2: The Knorr Synthesis and its Mechanistic Insights

The Knorr pyrazole synthesis remains one of the most fundamental and widely used methods for constructing the pyrazole core.[9] Its robustness and versatility stem from the reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative .[10]

The causality behind this powerful reaction lies in the inherent reactivity of the starting materials. The hydrazine possesses two nucleophilic nitrogen atoms, while the 1,3-dicarbonyl compound has two electrophilic carbonyl carbons.

The Self-Validating Mechanism: The reaction proceeds through a logical, stepwise mechanism that ensures the formation of the stable aromatic pyrazole ring.

-

Nucleophilic Attack & Imine/Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[9][12] In the case of an unsymmetrical dicarbonyl like ethyl acetoacetate, this attack preferentially occurs at the more reactive ketone carbonyl over the ester carbonyl.[12] This is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[10] This step forms the five-membered ring.

-

Dehydration/Alcohol Elimination: The final step involves the elimination of a second molecule (water from a diketone, or an alcohol from a β-ketoester) to form the double bond required to achieve the stable, aromatic pyrazole system.[9][10]

The regioselectivity of the Knorr synthesis is a critical consideration. With an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed, depending on which nitrogen attacks which carbonyl first.[9]

Caption: Workflow of the Knorr Pyrazole Synthesis.

Part 3: A Legacy of Innovation: Historical Applications and Milestones

The discovery of the pyrazole scaffold was not merely an academic curiosity; it rapidly became the foundation for major industrial and therapeutic innovations.

The Dawn of Synthetic Medicine: Antipyrine

Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine (phenazone) in 1883.[8][13] This derivative of his original pyrazolone was one of the very first synthetic drugs to be commercialized and became a blockbuster analgesic (pain reliever) and antipyretic (fever reducer), rivaling aspirin in its early days.[7][14] The success of Antipyrine demonstrated the immense potential of pyrazole-based compounds in medicine and catalyzed a wave of research that led to other important drugs like Phenylbutazone, an early non-steroidal anti-inflammatory drug (NSAID).[3]

A Splash of Color: Pyrazoles in the Dye Industry

The pyrazolone structure also found immediate use in the burgeoning synthetic dye industry. In 1884, the azo dye Tartrazine (also known as FD&C Yellow 5 or E102) was synthesized from a sulfonated pyrazolone derivative.[3][4] This brilliant, water-soluble yellow dye was patented in 1885 and became, and still remains, one of the most widely used colorants in foods, pharmaceuticals, and cosmetics worldwide.[3][15] The synthesis involves a diazo-coupling reaction, where a diazonium salt reacts with the electron-rich pyrazolone ring to form the characteristic azo linkage (-N=N-) responsible for its vibrant color.[11][16]

Revolutionizing Agriculture: The Rise of Pyrazole Pesticides

The mid-20th century saw the expansion of pyrazole chemistry into agriculture, leading to revolutionary new herbicides and insecticides.[5][17]

-

Herbicides: The history of pyrazole-based herbicides began in the 1970s with the discovery of compounds that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[5] This led to the commercialization of Pyrazolynate by Sankyo in 1980, a significant milestone in the development of bleaching herbicides.

-

Insecticides: In the 1970s, Philips-Duphar invented pyrazoline-based insecticides, which introduced a novel mode of action as sodium channel blockers. Although these initial compounds were not commercialized due to environmental persistence, they paved the way for future developments. A major breakthrough came with the discovery of Fipronil in the late 1980s, a phenylpyrazole insecticide that acts on the central nervous system of insects and has seen widespread use in crop protection and veterinary medicine.

Caption: Timeline of Key Milestones in Pyrazole History.

Conclusion: An Enduring and Privileged Scaffold

From its unexpected synthesis in 1883, the pyrazole core has demonstrated remarkable adaptability and utility. Its journey through the annals of chemistry is a powerful illustration of how a single discovery can catalyze innovation across disparate fields. For over a century, the fundamental principles established by Ludwig Knorr have been built upon by generations of scientists, leading to life-saving medicines, vibrant colors, and essential agricultural tools. As a privileged scaffold, the pyrazole ring continues to be a focal point of modern research, with new derivatives constantly being explored for novel therapeutic and material applications.[4] Its history is a testament to the enduring power of foundational chemical synthesis and its profound impact on science and society.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-